2,5-Dimethyl-1,4-dithiane-2,5-diol
Overview
Description
2,5-Dimethyl-1,4-dithiane-2,5-diol is an organic sulfur compound with the molecular formula C6H12O2S2. It is characterized by the presence of two hydroxyl groups and two sulfur atoms within a six-membered ring structure. This compound is known for its versatility in synthetic chemistry, particularly in the formation of sulfur-containing heterocycles .
Mechanism of Action
Target of Action
2,5-Dimethyl-1,4-dithiane-2,5-diol is primarily used in the synthesis of thiophenes . Thiophenes and their derivatives have attracted attention due to their wide pharmaceutical and biological activities such as antioxidant, antimicrobial, antihypertensive, antiosteoporosis, anti-inflammatory, antipsychotic, and anticonvulsant .
Mode of Action
The compound’s mode of action involves the opening of the 1,4-dithiane ring, formation of 2-sulfanylacetaldehyde hydrazone, and intramolecular addition of the SH group to the polarized C=N bond of the hydrazone fragment . This reaction mechanism is part of a domino process that includes the cleavage of 1,4-dithiane-2,5-diol leading to mercaptoacetaldehyde and [3 + 3] cycloaddition of mercaptoacetaldehyde with azomethine imines .
Biochemical Pathways
The compound is involved in the synthesis of thiophene derivatives, which are key building blocks of compounds with photochromic properties . The domino process comprises two consecutive reactions: cleavage of 1,4-dithiane-2,5-diol leading to mercaptoacetaldehyde and [3 + 3] cycloaddition of mercaptoacetaldehyde with azomethine imines .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of thiophene derivatives. These derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The reaction between 1,4-dithiane-2,5-diol and azomethine imines can proceed most efficiently in the presence of both DABCO and methanol . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of certain catalysts and solvents.
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-1,4-dithiane-2,5-diol has been used as a sulfanylacetaldehyde synthon in the synthesis of thiophene derivatives . It participates in reactions such as the bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones to afford trisubstituted tetrahydrothiophenes
Cellular Effects
Some derivatives of 1,4-dithiane-2,5-diol have shown pharmaceutical and biological activities such as antioxidant, antimicrobial, antihypertensive, antiosteoporosis, anti-inflammatory, antipsychotic, and anticonvulsant properties
Molecular Mechanism
The molecular mechanism of this compound involves the cleavage of the 1,4-dithiane ring, which can take place via multiple possible pathways . One of the most energetically favorable pathways involves double-methanol molecules mediating the proton transfer process
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1,4-dithiane-2,5-diol can be synthesized through the hydrogenation of sulfur. A common method involves reacting sulfur with methanol in the presence of water under heated conditions . Another approach includes the use of potassium carbonate (K2CO3) as a catalyst in reactions with various substrates to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,4-dithiane-2,5-diol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3), dimethylformamide (DMF), and ethanol (EtOH). Reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include various sulfur-containing heterocycles, such as thiophenes and tetrahydrothiophenes. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
2,5-Dimethyl-1,4-dithiane-2,5-diol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-Mercaptopropanone (dimer)
- 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane
- Cyclodithalfarol-705
Uniqueness
2,5-Dimethyl-1,4-dithiane-2,5-diol is unique due to its specific ring structure and the presence of both hydroxyl and sulfur groups. This combination of functional groups makes it a versatile synthon in synthetic chemistry, allowing for the efficient formation of a wide range of sulfur-containing heterocycles .
Properties
IUPAC Name |
2,5-dimethyl-1,4-dithiane-2,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKIYYMFGJBOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(CS1)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047683 | |
Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
white crystalline solid | |
Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/683/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
326.00 to 327.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in alcohol | |
Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/683/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
55704-78-4 | |
Record name | 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55704-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055704784 | |
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Record name | 55704-78-4 | |
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Record name | 1,4-Dithiane-2,5-diol, 2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-1,4-dithiane-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.319 | |
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Record name | 2,5-DIMETHYL-2,5-DIHYDROXY-1,4-DITHIANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99176196Z | |
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Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81.00 to 83.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the axial,axial conformation of 2,5-Dimethyl-1,4-dithiane-2,5-diol more stable than its other conformations?
A1: According to the computational study using B3LYP and M06-2X levels of theory alongside NBO analysis [], the axial,axial (ax,ax) conformation of this compound exhibits higher stability due to significant stereoelectronic effects. Specifically, electron delocalization from the lone pair of electrons on the oxygen atom (LP2O) to the antibonding orbital of the sulfur-carbon bond (σ*S1-C2) contributes significantly to the stability of the ax,ax conformer. This stabilization effect, quantified through calculated thermodynamic parameters like ΔG(eq-ax), is more pronounced in the ax,ax conformation compared to other conformers like the equatorial, equatorial (eq,eq) conformation.
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